2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common method starts with the reaction of amines with 2-chloroacetyl chloride to form an intermediate, which is then reacted with hydrazinecarbothioamide and carbon disulfide to yield the final product . The reaction conditions often involve refluxing the mixture and using solvents such as ethanol or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The primary mechanism of action for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is its inhibition of the urease enzyme. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This compound interacts with the active site of the urease enzyme, preventing it from catalyzing the reaction . This inhibition can disrupt the survival of urease-producing bacteria, such as Helicobacter pylori, in the acidic environment of the stomach.
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid: Another thiadiazole derivative with potential antibacterial properties.
N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: A compound with inhibitory activity against the Abl protein kinase.
Uniqueness
What sets 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide apart is its specific structure, which allows it to effectively inhibit urease. This makes it a promising candidate for further research and development in medicinal chemistry, particularly for treating infections caused by urease-producing bacteria .
Properties
CAS No. |
329694-46-4 |
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Molecular Formula |
C10H9FN4OS2 |
Molecular Weight |
284.3g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C10H9FN4OS2/c11-6-3-1-2-4-7(6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16) |
InChI Key |
QFCGMWRSXGBGSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)N)F |
Origin of Product |
United States |
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